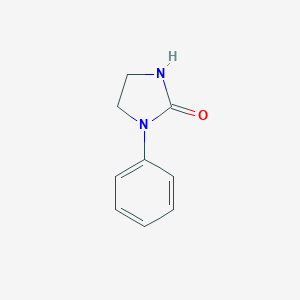

1-Phenylimidazolidin-2-one

Descripción

Significance of the Imidazolidin-2-one Scaffold in Contemporary Chemical and Pharmaceutical Research

The imidazolidin-2-one, a cyclic urea (B33335) derivative, represents a privileged scaffold in the fields of medicinal and materials chemistry. This five-membered heterocyclic ring system is a core structural component in a multitude of biologically active compounds. tandfonline.comnih.gov Its significance stems from its structural features, including the presence of hydrogen bond donors and acceptors, which facilitate strong interactions with various biological targets like enzymes and receptors. nih.gov The structural rigidity and stereochemical properties of the imidazolidin-2-one ring also allow for the precise spatial arrangement of substituents, which is crucial for optimizing pharmacological activity.

In pharmaceutical research, the imidazolidin-2-one moiety is found in a diverse array of therapeutic agents with activities including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. tandfonline.comnih.gov For instance, derivatives of this scaffold have been investigated for their potential as antitumor agents. nih.gov The versatility of the imidazolidin-2-one core allows for extensive structural modifications, enabling chemists to fine-tune the electronic and steric properties of the molecule to enhance its efficacy and selectivity for a specific biological target. rsc.org

Overview of Key Research Trajectories Pertaining to 1-Phenylimidazolidin-2-one

This compound, as a specific derivative, serves as a valuable building block in organic synthesis and a subject of investigation in its own right. Research concerning this compound primarily follows several key trajectories. A significant area of focus is its synthesis and the development of efficient synthetic methodologies. acs.orgmdpi.com These methods often involve the cyclization of N-substituted ethylenediamine (B42938) precursors with carbonylating agents. mdpi.com

Another important research avenue explores the reactivity of this compound. Studies in this area investigate how the phenyl group and the cyclic urea structure influence its chemical behavior, including reactions at the nitrogen atoms and the carbonyl group. This understanding is crucial for its application as a synthetic intermediate.

Furthermore, research is directed towards the synthesis of various derivatives of this compound and the evaluation of their potential applications. google.com These applications span from their use as ligands in catalysis to their incorporation into more complex molecules with potential biological activities. The phenyl substituent provides a site for further functionalization, allowing for the creation of a library of related compounds for screening in drug discovery and materials science.

Physicochemical Properties and Spectroscopic Data of this compound

The fundamental physical and chemical characteristics of this compound are crucial for its application in research and synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₀N₂O uni.lu |

| Molecular Weight | 162.19 g/mol myskinrecipes.com |

| Melting Point | 127.5–130.1 °C acs.org |

| Appearance | White solid acs.org |

| CAS Number | 1848-69-7 chemicalbook.com |

Solubility: Information regarding the specific solubility of this compound in various solvents is not extensively detailed in the provided search results. However, based on its structure, it is expected to have moderate solubility in polar organic solvents.

Spectroscopic Data:

¹H NMR Spectroscopy: The proton nuclear magnetic resonance (¹H NMR) spectrum of this compound provides key information about the arrangement of hydrogen atoms in the molecule. The spectrum would typically show signals for the aromatic protons of the phenyl group, as well as the methylene (B1212753) (-CH₂-) protons of the imidazolidinone ring. The chemical shifts and coupling patterns of these signals are indicative of their chemical environment. researchgate.net

¹³C NMR Spectroscopy: The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum reveals the number and types of carbon atoms in the molecule. For this compound, distinct signals would be observed for the carbonyl carbon, the aromatic carbons of the phenyl ring, and the two methylene carbons of the imidazolidinone ring. The chemical shifts of these signals provide insight into the electronic structure of the compound. youtube.com

Mass Spectrometry: Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of this compound. The molecular ion peak would correspond to the molecular weight of the compound. The fragmentation pattern can provide further structural information by showing how the molecule breaks apart under the experimental conditions. uni.lu

Synthesis and Reactivity of this compound

Common Synthetic Routes: One of the common methods for synthesizing this compound involves the reaction of N-phenylethylenediamine with a suitable carbonylating agent. These agents can include phosgene (B1210022), triphosgene, or their equivalents. Another approach is the cyclization of N-(2-aminoethyl)-N-phenylurea or related precursors.

More modern and efficient protocols have also been developed. For instance, an organo-catalyzed method for the synthesis of imidazolidin-2-ones from propargylic ureas has been reported. acs.org This method offers high yields under mild, ambient conditions. acs.org The synthesis can also be achieved through intramolecular cyclization of urea derivatives in the presence of an acid catalyst like trifluoroacetic acid. nih.gov

Reactivity: The reactivity of this compound is characterized by the functional groups present in its structure: the two nitrogen atoms and the carbonyl group.

Reactions at the Nitrogen Atoms: The nitrogen atoms of the imidazolidin-2-one ring can undergo various reactions, such as alkylation and acylation. The presence of the phenyl group on one of the nitrogen atoms influences the reactivity of both nitrogens. The N-H proton can be deprotonated with a suitable base, allowing for subsequent reactions with electrophiles.

Reactions at the Carbonyl Group: The carbonyl group can undergo reactions typical of amides, although its reactivity is influenced by its inclusion in a cyclic system. These reactions can include reduction to the corresponding methylene group or addition of nucleophiles.

Applications of this compound in Chemical Research

The unique structural features of this compound make it a valuable tool in various areas of chemical research.

As a Ligand in Catalysis: The nitrogen atoms in the this compound scaffold can act as donor atoms, allowing the molecule to function as a ligand in coordination chemistry. These ligands can be used to prepare transition metal complexes that exhibit catalytic activity in a range of organic transformations. The steric and electronic properties of the ligand can be tuned by modifying the phenyl group, which in turn can influence the efficiency and selectivity of the catalyst.

As a Building Block in Organic Synthesis: this compound is a versatile building block for the synthesis of more elaborate molecules. Its functional groups provide handles for further chemical modifications, enabling the construction of larger and more complex structures. It can serve as a precursor for the synthesis of various heterocyclic compounds and has been used in the preparation of fused ring systems. For example, derivatives of imidazolidin-2-one can be used in the synthesis of compounds with potential applications in medicinal chemistry. mdpi.com

Derivatives of this compound and Their Research Significance

The core structure of this compound can be readily modified to generate a wide range of derivatives with diverse properties and applications.

Synthesis and Properties of Notable Derivatives: The synthesis of derivatives often involves substitution at the second nitrogen atom of the imidazolidinone ring or on the phenyl group. These modifications can significantly alter the physicochemical and biological properties of the molecule. For example, the introduction of different substituents on the phenyl ring can modulate the electronic properties of the entire molecule. The synthesis of these derivatives often follows similar strategies to the parent compound, with appropriate modifications to the starting materials.

Applications in Medicinal Chemistry and Materials Science: Derivatives of this compound are of significant interest in medicinal chemistry. The imidazolidin-2-one scaffold is present in numerous compounds with a wide spectrum of biological activities. tandfonline.comnih.gov By synthesizing and screening libraries of this compound derivatives, researchers can identify new lead compounds for drug discovery programs. For instance, substituted imidazolidinone derivatives have been investigated for their potential as inhibitors of various enzymes or as ligands for specific receptors. nih.gov

In materials science, derivatives of this compound can be explored for their potential use in the development of new materials. The rigid, heterocyclic structure can be incorporated into polymers or other macromolecular assemblies to impart specific properties, such as thermal stability or particular optical characteristics. The ability to functionalize the molecule at multiple sites allows for the creation of tailored building blocks for advanced materials.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-phenylimidazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c12-9-10-6-7-11(9)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKKGTRSHKSWYAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90292174 | |

| Record name | 1-Phenylimidazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90292174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1848-69-7 | |

| Record name | 1-Phenyl-2-imidazolidinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80633 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Phenylimidazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90292174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-PHENYL-2-IMIDAZOLIDINONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Phenylimidazolidin 2 One and Its Derivatives

Organocatalytic Synthesis Approaches

Organocatalysis offers an attractive alternative to metal-based methods, often characterized by milder reaction conditions and avoidance of toxic and expensive metal catalysts. For the synthesis of 1-phenylimidazolidin-2-one derivatives, intramolecular hydroamidation and related cyclization reactions have been effectively promoted by organic bases.

Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas

A notable organocatalytic route to imidazolidin-2-ones involves the base-catalyzed intramolecular hydroamidation of propargylic ureas. This atom-economical approach utilizes readily available starting materials and proceeds under ambient conditions. The reaction involves the cyclization of a urea (B33335) nitrogen onto the alkyne moiety of the propargyl group. Research has demonstrated that this method can lead to highly substituted imidazolidin-2-ones with excellent chemo- and regioselectivity. nih.gov

Evaluation of Specific Organic Bases (e.g., BEMP, TBD, DBU) in Cyclization

The choice of the organic base is crucial for the success of the intramolecular hydroamidation of propargylic ureas. Several strong, non-nucleophilic bases have been evaluated for their efficacy in promoting this cyclization.

BEMP (2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine) has been identified as a highly effective catalyst for this transformation. Studies have shown that BEMP can catalyze the cyclization with exceptionally short reaction times, often in minutes, and under mild, ambient conditions.

TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) , a bicyclic guanidine (B92328) base, is also a competent catalyst for various organic transformations due to its ability to act as a multifunctional base. researchgate.net While specific data on its direct comparison with BEMP and DBU for the synthesis of this compound via propargylic urea cyclization is limited in the provided search results, its established utility in promoting cyclization reactions suggests its potential in this context.

DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is another widely used amidine-based organocatalyst. youtube.com It has been shown to promote the cyclization of N-cinnamoylthioureas to afford five-membered ring systems, including 2-thioxoimidazolidine-4-ones, which are structurally related to imidazolidin-2-ones. nih.gov In some cases, DBU has been used to facilitate cascade reactions involving Michael addition and cyclization to form polysubstituted arenes, demonstrating its capacity to mediate complex ring-forming sequences. mdpi.com

Table 1: Evaluation of Organic Bases in Cyclization Reactions This table is a representative summary based on available information and may not be an exhaustive comparison.

| Base | Substrate Type | Key Findings | Typical Reaction Conditions |

|---|---|---|---|

| BEMP | Propargylic Ureas | Highly active, very short reaction times (minutes). | Ambient temperature. |

| TBD | General Cyclizations | Multifunctional base, promotes various cyclizations. | Varied, dependent on substrate. |

| DBU | N-Cinnamoylthioureas | Promotes "umpolung" cyclization to five-membered heterocycles. | - |

Transition Metal-Catalyzed Synthetic Strategies

Transition metal catalysis provides a powerful and versatile platform for the synthesis of this compound and its derivatives, enabling the formation of key carbon-carbon and carbon-nitrogen bonds with high efficiency and control.

Palladium-Catalyzed Alkene Carboamination of N-Allylureas

Palladium catalysis has been successfully employed in the carboamination of N-allylureas to construct the imidazolidin-2-one scaffold. This methodology involves the intramolecular reaction of the urea nitrogen and a carbon-based nucleophile across the double bond of the allyl group. This approach is particularly valuable as it allows for the formation of a C-C bond concurrently with the heterocyclic ring closure. The reaction of N-allylsulfamides, a related substrate class, has been shown to proceed via a syn-aminopalladation pathway. nih.gov For electron-poor nitrogen nucleophiles, careful selection of reaction conditions is necessary to favor the desired carboamination over competing Heck-type reactions. nih.gov

Silver(I)-Catalyzed Cycloisomerization Protocols

Silver(I) salts have emerged as effective catalysts for the cycloisomerization of propargylic ureas to yield 2-imidazolones, which are oxidized derivatives of imidazolidin-2-ones. nih.gov A one-pot protocol has been developed based on the Ag(I)-catalyzed cycloisomerization of propargylic ureas derived from secondary propargylamines and isocyanates. nih.gov Furthermore, silver-mediated cycloisomerization of N-propargylamides has been shown to produce dihydroimidazolones, highlighting the utility of silver catalysts in activating alkyne functionalities for cyclization. nih.gov

Copper-Mediated Diamination Processes

Copper-catalyzed and mediated reactions offer another avenue to imidazolidin-2-ones. A copper-mediated diamination of N-allylic ureas has been reported, although it required a stoichiometric amount of copper to achieve good results. mdpi.com More recent developments have focused on catalytic approaches. For instance, copper catalysts have been used in the reaction of aziridines with isocyanates to efficiently produce substituted imidazolidin-2-ones. nih.govresearchgate.net This method benefits from broad functional group compatibility. nih.govresearchgate.net Additionally, a novel synthetic route using copper and air as an oxidant has been developed to synthesize imidazolidinone derivatives from N-heterocyclic carbenes generated in situ. nih.gov These mild conditions provided moderate to excellent yields for a range of substrates. nih.gov

Table 2: Overview of Transition Metal-Catalyzed Syntheses

| Metal Catalyst | Substrate | Reaction Type | Key Features |

|---|---|---|---|

| Palladium | N-Allylureas | Alkene Carboamination | Forms a C-C bond during cyclization. |

| Silver(I) | Propargylic Ureas | Cycloisomerization | Effective for alkyne activation. |

| Copper | Aziridines & Isocyanates | Cycloaddition | Broad functional group tolerance. |

| Copper/Air | N-Heterocyclic Carbenes | Oxidation | Mild reaction conditions. |

Acid-Catalyzed Cyclization and Electrophilic Substitution Reactions

A highly regioselective method for producing 4-substituted imidazolidin-2-ones involves the acid-catalyzed reaction of N-(2,2-dialkoxyethyl)ureas with various aromatic and heterocyclic C-nucleophiles. researchgate.net This approach is valued for its use of readily available starting materials and procedural simplicity. researchgate.net

The reaction proceeds via the in situ generation of a cyclic imidazolinium cation from the N-(2,2-dialkoxyethyl)urea precursor under acidic conditions. researchgate.net This electrophilic intermediate is then trapped by a C-nucleophile (such as an activated aromatic or heterocyclic compound), resulting in the formation of a new carbon-carbon bond at the 4-position of the imidazolidin-2-one ring. The high regioselectivity of this reaction has been supported by quantum chemistry calculations. researchgate.net This method provides a versatile route to a variety of novel 4-(het)arylimidazolidin-2-ones. researchgate.net

| Starting Urea Derivative | C-Nucleophile | Product |

| N-(2,2-diethoxyethyl)urea | Activated Aromatic Ring | 4-Arylimidazolidin-2-one |

| N-(2,2-diethoxyethyl)urea | Heterocyclic Compound | 4-Heteroarylimidazolidin-2-one |

This table illustrates the general transformation described in the literature for synthesizing 4-substituted imidazolidinones. researchgate.net

Lewis acids play a crucial role in promoting amidoalkylation reactions, which are fundamental to the synthesis and functionalization of imidazolidinone structures. Boron trifluoride etherate (BF₃·OEt₂) is a commonly employed Lewis acid for such transformations. nih.govnih.gov It functions by activating the urea or a related precursor, facilitating cyclization or substitution reactions. nih.gov

In the context of forming cyclic structures, BF₃ can mediate the generation of reactive intermediates, such as vinyl cations from substituted triazoles, which subsequently cyclize to form five-membered rings. nih.gov More directly, it can be used to promote the cyclization/cleavage reaction of peptide precursors, demonstrating its efficacy in facilitating intramolecular ring-forming reactions while controlling stereochemistry. nih.gov In amidoalkylation, the Lewis acid activates an N-acyliminium ion intermediate derived from the imidazolidinone precursor, making it highly susceptible to nucleophilic attack. This allows for the introduction of various substituents onto the heterocyclic ring.

Carbonylation Methods Employing Phosgene (B1210022) and its Equivalents

The reaction of N-phenylethane-1,2-diamine with phosgene is a direct method for synthesizing derivatives of this compound. scispace.com This reaction results in the formation of 2-oxo-3-phenylimidazolidine-1-carbonyl chloride. scispace.com The process involves the initial formation of a carbamoyl (B1232498) chloride on one nitrogen, followed by intramolecular cyclization with the second nitrogen to form the stable five-membered urea ring, and a subsequent reaction with excess phosgene on the other nitrogen.

Furthermore, this compound itself can be used as a starting material. Its reaction with phosgene in a suitable solvent like chloroform (B151607) leads to the near-quantitative formation of 2-oxo-3-phenylimidazolidine-1-carbonyl chloride. scispace.com This demonstrates that the imidazolidinone ring is stable to the reaction conditions and can be functionalized at the N1 position using this powerful acylating agent. scispace.com

The compound 2-oxo-3-phenylimidazolidine-1-carbonyl chloride is a key derivative that can be synthesized via several routes involving phosgene. scispace.com Research has shown that this acid chloride can be obtained from the phosgenation of three different precursors. scispace.com

An unexpected result was observed when N-methyl-N-phenylethane-1,2-diamine was treated with phosgene; instead of the expected isocyanate, the reaction yielded 2-oxo-3-phenylimidazolidine-1-carbonyl chloride, indicating that a demethylation step occurs during the reaction sequence. scispace.com The most efficient synthesis, however, starts from this compound, which gives a near-quantitative yield of the desired acid chloride. scispace.com This acid chloride is a stable, isolable product identified by its reactions, such as alkaline hydrolysis which regenerates this compound. scispace.com

| Starting Material | Product | Yield |

| N-methyl-N-phenylethane-1,2-diamine | 2-Oxo-3-phenylimidazolidine-1-carbonyl chloride | — |

| N-phenylethane-1,2-diamine | 2-Oxo-3-phenylimidazolidine-1-carbonyl chloride | 33% |

| This compound | 2-Oxo-3-phenylimidazolidine-1-carbonyl chloride | 94% |

Data sourced from a study on the synthesis of 2-oxo-3-phenylimidazolidine-1-carbonyl chloride. scispace.com

Multicomponent Reaction (MCR) Strategies

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach is highly valued for its efficiency and atom economy. In the realm of imidazolidin-2-one synthesis, MCRs provide a direct route to highly functionalized derivatives.

Condensation Reactions Involving 4-Imino-1-phenylimidazolidin-2-one

A notable example of an MCR strategy is the three-component condensation involving 4-imino-1-phenylimidazolidin-2-one, various aldehydes, and Meldrum's acid. osi.lvmedsci.cn This reaction provides a convenient pathway to synthesize previously inaccessible imidazo[4,5-b]pyridine-2,5(4H,6H)-diones. osi.lvmedsci.cn The versatility of this method is further highlighted by the potential to access 5-substituted 1-phenylhydantoins through the acid hydrolysis of the resulting imidazo[4,5-b]pyridine-2,5(4H,6H)-diones. osi.lvmedsci.cn The reaction's success hinges on the diverse bond-forming capabilities and functional group tolerance of Meldrum's acid, a key reagent in many MCRs. researchgate.net

Stereoselective and Asymmetric Synthesis of Imidazolidin-2-ones

The development of stereoselective and asymmetric methods for synthesizing imidazolidin-2-ones is crucial for their application in medicinal chemistry and materials science, where specific stereoisomers are often required for desired biological activity or material properties.

Utilization of Chiral Auxiliaries Derived from Imidazolidin-2-one

Chiral auxiliaries are compounds that can be temporarily incorporated into a synthetic sequence to direct the formation of a specific stereoisomer. Imidazolidin-2-ones have emerged as a refined class of chiral auxiliaries in asymmetric synthesis. journals.co.zaresearchgate.net They offer several advantages, including high crystallinity, which facilitates purification, and resistance of the heterocyclic ring to nucleophilic opening. journals.co.zaresearchgate.net Their N-bifunctionality also allows for the construction of C2-symmetric forms. journals.co.zaresearchgate.net

The application of chiral 2-imidazolidinones has been successfully demonstrated in a variety of asymmetric reactions, including alkylations, aldol (B89426) reactions, and Michael additions. researchgate.netresearchgate.net These auxiliaries have shown high levels of asymmetric induction, making them valuable tools for organic synthesis. researchgate.netresearchgate.net For instance, a non-cross-linked polystyrene-supported chiral hydantoin (B18101) has proven effective as a chiral auxiliary in asymmetric aldol reactions, resulting in high yields and excellent diastereoselectivity. researchgate.net Furthermore, the development of polymer-supported 2-imidazolidinone chiral auxiliaries has been investigated for asymmetric alkylation reactions, achieving excellent diastereocontrol. nih.gov This approach also allows for the recovery and recycling of the expensive chiral auxiliary, a significant advantage in sustainable synthesis. nih.gov

Diastereoselective Alkylation with Iminic Glycine (B1666218) Reagents

A significant strategy for the asymmetric synthesis of α-amino acids involves the α-alkylation of chiral glycine enolates. lookchem.com Imines derived from glycine are particularly useful as they are readily enolized under various conditions. lookchem.com A key development in this area is the use of (4R,5S)-1,5-dimethyl-4-phenylimidazolidin-2-one as a chiral auxiliary for the diastereoselective alkylation of a novel iminic glycine derivative. lookchem.commdpi.com

Reaction Mechanisms and Mechanistic Investigations of 1 Phenylimidazolidin 2 One Formation

Elucidation of Intramolecular Hydroamidation Mechanisms

Intramolecular hydroamidation of propargylic ureas has emerged as a powerful, atom-economical strategy for constructing the imidazolidin-2-one core. acs.org This approach offers a direct route to these valuable five-membered cyclic ureas. acs.org

A key mechanistic aspect of the base-catalyzed intramolecular hydroamidation of propargylic ureas is the initial isomerization to an allenamide intermediate. acs.org This pathway is particularly relevant for the formation of imidazol-2-ones and has been supported by Density Functional Theory (DFT) studies. acs.org Allenamides are versatile building blocks in organic synthesis, and their in situ generation from propargylic ureas provides a streamlined approach to N-heterocyclic compounds. acs.orgresearchgate.net The phosphazene base BEMP has proven to be a highly effective organo-catalyst for this transformation, facilitating rapid and efficient conversion under ambient conditions. acs.org

The general transformation can be visualized as the base promoting the rearrangement of the propargyl group into an allene, which then undergoes cyclization. This process is highly chemo- and regioselective, favoring the formation of the five-membered ring. acs.org

In addition to base-mediated isomerization, the direct cyclization of a deprotonated urea (B33335) represents another viable mechanistic pathway. While the isomerization to an allenamide is considered the most feasible route for certain substrates, understanding the potential for direct cyclization is also important. acs.org In these non-assisted pathways, the base's primary role is to deprotonate the urea nitrogen, increasing its nucleophilicity and facilitating the intramolecular attack on the alkyne.

The choice between the allenamide-mediated and the direct cyclization pathway can be influenced by the substrate structure, reaction conditions, and the nature of the base employed. For instance, the use of strong bases like sodium hydride (NaH) has been successful in the synthesis of related N-amino-imidazolin-2-ones under mild conditions, suggesting a deprotonation-cyclization mechanism. acs.org

Mechanistic Studies of Electrophilic Cyclization and Substitution

Electrophilic activation of unsaturated precursors is a common strategy for the synthesis of heterocyclic compounds. In the context of 1-phenylimidazolidin-2-one synthesis, this can involve the electrophilic cyclization of suitable urea derivatives.

A key mechanistic feature in certain synthetic routes is the in situ generation of cyclic imidazolinium cations. These reactive intermediates can be formed from appropriate acyclic precursors and subsequently trapped by nucleophiles to afford the desired imidazolidin-2-one products. This approach allows for the construction of the heterocyclic ring and the introduction of substituents in a controlled manner. While direct evidence for the in situ generation and trapping of imidazolinium cations in the synthesis of the parent this compound is not extensively detailed in the provided results, it represents a plausible mechanistic pathway in related syntheses.

Oxidative Addition/Reductive Elimination Mechanisms in Catalysis

Transition metal catalysis plays a significant role in modern organic synthesis, and the formation of C-N bonds for heterocycle synthesis often involves catalytic cycles featuring oxidative addition and reductive elimination steps. libretexts.orglibretexts.orgyoutube.com These mechanisms are particularly relevant in palladium-catalyzed reactions. nih.gov

Oxidative addition involves the insertion of a metal center into a substrate bond, leading to an increase in the metal's oxidation state and coordination number. libretexts.orglibretexts.org The reverse process, reductive elimination, results in the formation of a new bond between two ligands on the metal center and a decrease in the metal's oxidation state. libretexts.orglibretexts.org

In the context of forming imidazolidin-2-one structures, a plausible catalytic cycle could involve the oxidative addition of an aryl halide to a low-valent palladium catalyst. Subsequent coordination of the urea nitrogen and intramolecular aminopalladation or migratory insertion would form a new C-N bond. The cycle would be completed by reductive elimination to release the imidazolidin-2-one product and regenerate the active catalyst. While the search results highlight the use of palladium catalysis for the cyclization of ureas to form related heterocycles, nih.gov the specific application and detailed mechanistic investigation for this compound itself require further exploration. The efficiency of these catalytic systems is often influenced by factors such as the choice of ligands, which can affect the rates of oxidative addition and reductive elimination. libretexts.org

| Catalytic Step | Description | Change in Metal Center |

| Oxidative Addition | Insertion of the metal into a substrate bond (e.g., Ar-X). | Oxidation state and coordination number increase. libretexts.orglibretexts.org |

| Ligand Exchange/Coordination | The urea nitrogen coordinates to the metal center. | No change in oxidation state. |

| Intramolecular Aminopalladation/Migratory Insertion | Formation of the C-N bond to create the ring. | No change in oxidation state. |

| Reductive Elimination | Release of the cyclic product and regeneration of the catalyst. | Oxidation state and coordination number decrease. libretexts.orglibretexts.org |

Structural Modifications and Derivatization Strategies for 1 Phenylimidazolidin 2 One

Regioselective Substitution Patterns

Achieving specific substitution patterns on the imidazolidin-2-one ring is crucial for developing compounds with desired functionalities. Researchers have devised several methods to introduce substituents at the C4 and C5 positions with high regioselectivity.

A notable strategy for the synthesis of 4-(hetero)arylimidazolidin-2-ones involves the intramolecular cyclization and electrophilic substitution of N-(2,2-dialkoxyethyl)urea derivatives. nih.gov This method offers a high degree of regioselectivity and proceeds under mild reaction conditions, leading to good to high yields of the desired products. The process begins with the in situ formation of a cyclic imidazolinium cation from N-(2,2-dialkoxyethyl)ureas, which is then trapped by (hetero)aromatic nucleophiles. nih.gov

The general procedure involves reacting a solution of the appropriate N-(2,2-dialkoxyethyl)urea with a C-nucleophile in the presence of an acid catalyst, such as trifluoroacetic acid (TFA), in a suitable solvent like toluene, followed by refluxing the mixture. nih.gov

Table 1: Examples of Synthesized 4-(Het)arylimidazolidin-2-ones nih.gov

| Starting Urea (B33335) | C-Nucleophile | Product | Yield (%) |

| N-(2,2-dimethoxyethyl)-N'-phenylurea | Phenol | 4-(4-hydroxyphenyl)-1-phenylimidazolidin-2-one | 85 |

| N-(2,2-diethoxyethyl)-N'-phenylurea | Indole | 4-(1H-indol-3-yl)-1-phenylimidazolidin-2-one | 78 |

| N-(2,2-dimethoxyethyl)-N'-methyl-N'-phenylurea | Pyrrole | 1-methyl-4-(1H-pyrrol-2-yl)-1-phenylimidazolidin-2-one | 65 |

The synthesis of 4,5-disubstituted imidazolidin-2-ones can be achieved with high stereoselectivity, particularly for obtaining trans isomers. One effective method is the palladium-catalyzed carboamination of N-allylureas. This reaction constructs the imidazolidin-2-one ring by forming a C-C and a C-N bond in a single step, with the potential to create up to two stereocenters. nih.gov The process demonstrates excellent diastereoselectivity, yielding products with a defined spatial arrangement of the substituents at the C4 and C5 positions. nih.gov The N-allylurea substrates are readily prepared from the corresponding allylic amines and isocyanates. nih.gov

Another powerful approach involves the palladium-catalyzed intramolecular diamination of alkenes, which directly furnishes cyclic ureas from unsaturated precursors in the presence of an oxidant like iodosobenzene (B1197198) diacetate.

Table 2: Selected Methods for the Synthesis of 4,5-Disubstituted Imidazolidin-2-ones

| Method | Substrates | Key Reagents/Catalysts | Stereoselectivity |

| Pd-catalyzed carboamination | N-allylureas, aryl bromides | Pd2(dba)3, Xantphos, NaOtBu | Excellent (trans) nih.gov |

| Pd-catalyzed intramolecular diamination | Unsaturated ureas | Pd(OAc)2, Iodosobenzene diacetate | High |

| Stereoselective diamination of alkenes | Alkenes, 1,3-ditosylurea | - | High nih.gov |

Functionalization at Nitrogen Atoms of the Imidazolidin-2-one Core

Modification of the nitrogen atoms within the 1-phenylimidazolidin-2-one ring system opens up avenues for creating a diverse range of derivatives with tailored properties. These functionalizations can involve the introduction of various substituents or the linkage to other molecular entities.

N-substituted derivatives of this compound can be prepared through standard N-alkylation and N-acylation reactions. These reactions typically involve the deprotonation of the N-H group followed by reaction with an appropriate electrophile.

For N-alkylation, common methods include reacting the parent imidazolidinone with an alkyl halide in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). researchgate.net The use of stronger bases like sodium hydride can also be employed. researchgate.net Microwave-assisted synthesis can significantly accelerate these reactions. researchgate.net

N-acylation can be achieved by treating the imidazolidinone with an acyl chloride or anhydride (B1165640) in the presence of a base to neutralize the hydrogen halide byproduct. These reactions introduce an acyl group, which can influence the electronic properties and biological activity of the molecule.

Table 3: General Conditions for N-Substitution of Imidazolidin-2-ones

| Reaction Type | Reagents | Base | Solvent |

| N-Alkylation | Alkyl halide, Dimethyl sulfate | K2CO3, NaH | DMF, Acetonitrile |

| N-Acylation | Acyl chloride, Acid anhydride | Triethylamine, Pyridine | Dichloromethane, THF |

Amidoalkylation is a powerful transformation for introducing an aminomethyl group to the N-H site of the imidazolidin-2-one core. This is often achieved through a Mannich-type reaction. wikipedia.orgbyjus.comorganic-chemistry.org The reaction involves the condensation of the imidazolidinone, an aldehyde (commonly formaldehyde), and a primary or secondary amine. wikipedia.orgbyjus.com The key intermediate in this reaction is an iminium ion, which is formed from the aldehyde and the amine and subsequently attacked by the nucleophilic N-H of the imidazolidinone ring. chemistrysteps.com

This three-component reaction is highly versatile and allows for the introduction of a wide variety of substituents depending on the choice of the amine component. organic-chemistry.org The resulting Mannich bases can serve as precursors for further synthetic transformations or exhibit biological activity themselves. byjus.com

Development of Hybrid Compounds and Biologically Oriented Conjugates

The this compound scaffold is an attractive building block for the development of hybrid molecules and biologically oriented conjugates. By combining this heterocyclic core with other pharmacophores or biologically active moieties, researchers aim to create novel compounds with enhanced or synergistic activities.

For instance, the imidazolidin-2-one ring can be linked to other heterocyclic systems known for their biological relevance, such as quinoxalines or thiazolidinones. biointerfaceresearch.commdpi.com The synthesis of these hybrid compounds often involves the functionalization of the this compound core, as described in the sections above, followed by coupling with the desired molecular partner.

Furthermore, the principles of diversity-oriented synthesis can be applied to generate libraries of complex molecules based on the this compound template. This approach allows for the systematic exploration of chemical space around the core structure to identify compounds with interesting biological profiles.

Another strategy involves the conjugation of this compound derivatives to biomolecules or carrier systems to improve their pharmacokinetic properties or to target specific tissues or cells. The development of such conjugates is a key area in medicinal chemistry, aiming to create more effective and targeted therapeutic agents.

Synthesis of Related Cyclic Urea Systems

The chemical framework of this compound allows for its transformation into a variety of related cyclic urea and thiourea (B124793) systems. These derivatizations include the formation of imidazolidin-4-ones, the construction of fused bicyclic systems like imidazo[4,5-b]pyridines, and the conversion to sulfur-containing analogs such as thiazolidinones.

Imidazolidin-4-one (B167674) derivatives can be synthesized through several routes. One efficient method is a modification of the Hofmann rearrangement using protected asparagine as a starting material. nih.gov This methodology provides a mild and effective pathway to imidazolidin-2-one-4-carboxylates, demonstrating good results with a wide array of protecting groups. nih.gov

Another approach involves the cyclization of precursors like 1-phenyl-3-pyrazolidone (phenidone) with various reagents. mdpi.com For example, phenidone (B1221376) can be reacted with chloroacetyl chloride and subsequently with hydrazine (B178648) hydrate (B1144303) to form an intermediate. This intermediate can then undergo cyclization with glycine (B1666218) to yield a new imidazolidin-4-one derivative containing a 1-phenyl-3-pyrazolidinone moiety. mdpi.com

The synthesis of the imidazo[4,5-b]pyridine core, a bioisostere of purine, is of significant interest in medicinal chemistry. uctm.eduresearchgate.net These compounds are typically constructed by condensing a substituted diaminopyridine with a suitable cyclizing agent. mdpi.comscispace.com Common methods involve the reaction of 2,3-diaminopyridine (B105623) or 3,4-diaminopyridine (B372788) with carboxylic acids (like formic acid), aldehydes, or their derivatives. mdpi.comnih.govresearchgate.net For instance, reacting 5-bromo-2,3-diaminopyridine with benzaldehyde (B42025) in the presence of iodine as a catalyst yields 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine. scispace.com

Subsequent N-alkylation of the imidazo[4,5-b]pyridine ring system can be achieved using alkyl halides under basic conditions, often employing phase-transfer catalysis. uctm.eduscispace.com While numerous synthetic methods for imidazo[4,5-b]pyridines are reported, the specific construction of the corresponding Imidazo[4,5-b]pyridine-2,5(4H,6H)-dione system is not explicitly detailed in the provided research. However, the established routes to the core heterocycle provide a foundation for potential future syntheses of such dione (B5365651) derivatives.

Table 3: General Synthesis of Imidazo[4,5-b]pyridine Core

| Diaminopyridine Derivative | Cyclizing Agent | Conditions | Product | Reference |

|---|---|---|---|---|

| 5-Bromo-2,3-diaminopyridine | Benzaldehyde | I₂, EtOH, Reflux | 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine | scispace.com |

| 2,3-Diaminopyridine | Carboxylic acids or derivatives | Various | 2-Substituted-imidazo[4,5-b]pyridine | mdpi.com |

The imidazolidin-2-one scaffold can be conceptually derivatized to its sulfur analogs, thiazolidin-2-one and thiazolidin-4-one.

Thiazolidin-4-ones are commonly synthesized via a one-pot, three-component cyclocondensation reaction. This involves an amine, a substituted aldehyde, and a mercaptocarboxylic acid, such as thioglycolic acid. nih.gov The reaction proceeds through the initial formation of an imine from the amine and aldehyde, which is then attacked by the sulfur nucleophile of the mercapto-acid, followed by intramolecular cyclization to form the thiazolidin-4-one ring. mdpi.com

Thiazolidin-2-ones are less common but can be synthesized from the corresponding thiazolidine-2-thiones. researchgate.net A convenient method involves reacting a substituted thiazolidine-2-thione with bromoethanol in ethanol (B145695) with sodium ethoxide. researchgate.net This suggests a potential two-step pathway from an imidazolidin-2-one: first, conversion to its thiourea analog (a thiazolidine-2-thione), followed by this desulfurization-cyclization reaction to yield the target thiazolidin-2-one. Thiazolidine-2-thiones themselves can be prepared from starting materials such as β-amino alcohols and carbon disulfide. organic-chemistry.org

Table 4: Synthesis of Thiazolidinone Derivatives

| Product | Synthetic Method | Key Reagents | Reference |

|---|---|---|---|

| Thiazolidin-4-one | Three-component cyclocondensation | Amine, Aldehyde, Mercaptocarboxylic acid | nih.gov |

| Thiazolidin-2-one | From Thiazolidine-2-thione | Thiazolidine-2-thione, Bromoethanol, NaOEt | researchgate.net |

Spectroscopic and Structural Characterization Techniques in 1 Phenylimidazolidin 2 One Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the proton and carbon frameworks within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Elucidating Proton Environments

¹H NMR spectroscopy is instrumental in identifying the various proton environments in 1-Phenylimidazolidin-2-one. The chemical shifts (δ), reported in parts per million (ppm), indicate the electronic environment of each proton, while the splitting patterns reveal the number of neighboring protons.

In a typical ¹H NMR spectrum of this compound, the protons of the phenyl group typically appear as a complex multiplet in the aromatic region, approximately between 7.0 and 7.5 ppm. The protons on the imidazolidinone ring exhibit distinct signals. The two methylene (B1212753) protons adjacent to the nitrogen atom (N-CH₂) and the two methylene protons adjacent to the carbonyl group (C(O)-CH₂) would likely appear as triplets, with their exact chemical shifts depending on the solvent and experimental conditions. The NH proton, if present and not exchanged with a deuterated solvent, would appear as a broad singlet.

Table 1: Representative ¹H NMR Data for this compound Derivatives

| Proton | Chemical Shift (δ) in ppm | Multiplicity |

| Aromatic-H | 7.0 - 7.5 | m |

| N-CH₂ | 3.5 - 4.0 | t |

| C(O)-CH₂ | 3.0 - 3.5 | t |

| NH | Variable | br s |

| Note: This table presents generalized data. Actual values can vary based on the specific derivative and experimental setup. "m" denotes multiplet, "t" denotes triplet, and "br s" denotes broad singlet. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Backbone Analysis

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of this compound. Each unique carbon atom in the molecule produces a distinct signal in the spectrum.

The carbonyl carbon (C=O) of the imidazolidinone ring is characteristically found downfield, typically in the range of 170-180 ppm. The carbons of the phenyl group appear in the aromatic region, between 110 and 150 ppm. The methylene carbons of the imidazolidinone ring (N-CH₂ and C(O)-CH₂) resonate in the aliphatic region, generally between 30 and 50 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ) in ppm |

| C=O | ~175 |

| Aromatic C (quaternary) | ~140 |

| Aromatic CH | 115 - 130 |

| N-CH₂ | ~45 |

| C(O)-CH₂ | ~35 |

| Note: These are predicted values and can differ from experimental data. |

Two-Dimensional NMR Techniques (e.g., gCOSY) for Comprehensive Signal Assignment

Two-dimensional (2D) NMR techniques, such as Gradient Correlation Spectroscopy (gCOSY), are invaluable for unambiguously assigning proton signals and confirming the connectivity of the molecule. A gCOSY spectrum shows correlations between protons that are coupled to each other.

For this compound, a gCOSY experiment would reveal cross-peaks between the signals of the adjacent methylene groups in the imidazolidinone ring (N-CH₂ and C(O)-CH₂), confirming their vicinal relationship. It would also show correlations between the ortho, meta, and para protons of the phenyl ring, aiding in their specific assignment. This technique is particularly useful in resolving overlapping signals in the one-dimensional spectrum. youtube.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds.

The IR spectrum of this compound is characterized by several key absorption bands. A strong, sharp absorption band is typically observed in the region of 1680-1720 cm⁻¹, which is indicative of the carbonyl (C=O) stretching vibration of the cyclic amide (lactam). The N-H stretching vibration of the secondary amine in the ring, if present, would appear as a broad band in the range of 3200-3400 cm⁻¹. C-H stretching vibrations of the aromatic ring are observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretches of the imidazolidinone ring appear just below 3000 cm⁻¹. The C-N stretching vibration of the amine can be found in the 1250-1350 cm⁻¹ region. docbrown.info

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3200 - 3400 | Medium, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium |

| C=O Stretch (Lactam) | 1680 - 1720 | Strong |

| C-N Stretch | 1250 - 1350 | Medium |

| Note: The exact positions and intensities of the peaks can be influenced by the sample preparation method and the physical state of the compound. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

In the mass spectrum of this compound, the molecular ion peak (M⁺) would correspond to its molecular weight. The fragmentation of the molecular ion provides valuable clues about the structure. Common fragmentation pathways for such compounds may involve the cleavage of the imidazolidinone ring or the loss of substituents from the phenyl ring. For instance, the loss of a CO molecule from the carbonyl group is a common fragmentation pathway for cyclic ketones and lactams. The analysis of these fragment ions helps to piece together the molecular structure. miamioh.edunih.gov

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate bond lengths, bond angles, and conformational details of the molecule.

For this compound, a single-crystal X-ray diffraction analysis would reveal the planarity of the phenyl ring and the conformation of the five-membered imidazolidinone ring, which may adopt an envelope or twisted conformation. It would also provide information on intermolecular interactions, such as hydrogen bonding involving the N-H and C=O groups, which dictate the packing of the molecules in the crystal lattice. researchgate.netbohrium.commdpi.com

Table 4: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| β (°) | Value |

| Volume (ų) | Value |

| Z | 4 |

| Note: This table presents hypothetical data as specific crystallographic information for the parent compound was not found. The actual parameters would be determined experimentally. |

Analysis of Imidazolidinone Ring Conformation and Stereochemistry

The conformation of the five-membered imidazolidinone ring and the stereochemical arrangement of its substituents are crucial determinants of its chemical and biological behavior. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for these investigations.

In principle, the five-membered ring of this compound is not planar and can adopt various envelope or twist conformations. The coupling constants between adjacent protons on the ring, observed in ¹H NMR spectra, can provide information about the dihedral angles and thus the ring's puckering. For five-membered rings, both cis and trans coupling constants are often in a similar range, which can sometimes complicate stereochemical assignments based solely on this data. oup.com

Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can be employed to determine the spatial proximity of protons. This is particularly useful for establishing the relative stereochemistry of substituents on the ring. Computational modeling is also frequently used in conjunction with experimental NMR data to predict the most stable conformations and to aid in the interpretation of complex spectra. nih.gov

Characterization of Intermolecular Hydrogen Bonding and Supramolecular Assemblies

The presence of an N-H group and a carbonyl group in this compound allows for the formation of intermolecular hydrogen bonds. These non-covalent interactions are fundamental to the formation of ordered structures in the solid state, known as supramolecular assemblies.

X-ray crystallography is the definitive method for determining the three-dimensional structure of molecules in the solid state, including the precise geometry of intermolecular hydrogen bonds. Studies on related heterocyclic compounds have shown that N-H···O=C hydrogen bonds are a common and robust motif, often leading to the formation of dimers, chains, or more complex networks. researchgate.netmdpi.com For instance, in similar structures, N-H···N hydrogen bonds have been observed to form centrosymmetric dimers and one-dimensional zigzag molecular chains. researchgate.net The formation of these supramolecular structures is driven by the cooperative action of various non-covalent interactions. mdpi.com

Infrared (IR) spectroscopy can also provide evidence for hydrogen bonding. In the solid-state IR spectrum of a hydrogen-bonded compound, the stretching frequency of the N-H bond is typically shifted to a lower wavenumber (red-shifted) and broadened compared to the spectrum in a dilute solution where hydrogen bonding is minimal. This is a direct consequence of the weakening of the N-H bond upon its involvement in a hydrogen bond.

The following table summarizes the key interactions involved in supramolecular assembly:

| Interaction Type | Donor | Acceptor | Resulting Motif |

| Hydrogen Bonding | N-H | O=C | Dimers, Chains, Sheets |

| π-π Stacking | Phenyl Ring | Phenyl Ring | Stacked Structures |

| C-H···π Interactions | C-H bonds | Phenyl Ring | T-shaped or Parallel-displaced |

These interactions collectively dictate the crystal packing and ultimately influence the macroscopic properties of the material. semanticscholar.org

Applications of 1 Phenylimidazolidin 2 One in Organic Synthesis

Role as Versatile Building Blocks for Complex Molecular Architectures

The stable, cyclic urea (B33335) structure of 1-phenylimidazolidin-2-one makes it an ideal foundation for the synthesis of more elaborate molecules. It can be chemically modified at several positions, allowing for the systematic construction of complex organic frameworks.

Precursors for Vicinal Diamines

One of the fundamental applications of the imidazolidin-2-one core is its role as a stable precursor to 1,2-diamines, or vicinal diamines. These diamines are crucial structural motifs in a vast array of biologically active compounds and are key components in the synthesis of coordination complexes and chiral ligands.

The conversion of this compound to its corresponding vicinal diamine, N-phenyl-1,2-ethanediamine, involves the cleavage of the cyclic urea. This transformation is typically achieved through hydrolysis under acidic or basic conditions, which breaks the robust amide bonds of the heterocyclic ring. This method provides a reliable route to N-substituted vicinal diamines, which can be otherwise challenging to synthesize directly.

Table 1: Hydrolytic Cleavage of this compound

| Starting Material | Product | Reagents and Conditions |

| This compound | N-Phenyl-1,2-ethanediamine | Strong acid (e.g., HCl) or base (e.g., NaOH), heat |

Intermediates in the Synthesis of Diverse Organic Compounds

Beyond its function as a diamine precursor, this compound serves as a key intermediate in the synthesis of a variety of organic compounds. Its nitrogen atoms can be functionalized to build more complex heterocyclic systems.

A notable example is the reaction of this compound with phosgene (B1210022). This reaction yields 2-oxo-3-phenylimidazolidine-1-carbonyl chloride, a highly reactive acid chloride. scispace.com This intermediate readily reacts with various nucleophiles. For instance, treatment with benzylamine (B48309) produces the corresponding N-benzylamide, while reaction with ammonia (B1221849) leads to the formation of 1,1'-carbonylbis(3-phenylimidazolidin-2-one). scispace.com Such transformations highlight how the this compound scaffold can be elaborated into more complex derivatives, demonstrating its utility as a versatile synthetic intermediate. scispace.com Furthermore, derivatives of this compound have been investigated for their potential applications in pharmaceuticals. google.com

Employment as Chiral Auxiliaries in Asymmetric Synthesis

In the realm of asymmetric synthesis, where the selective production of a single enantiomer is paramount, chiral auxiliaries are indispensable tools. wikipedia.org These are chiral molecules that are temporarily incorporated into a substrate to direct a subsequent chemical reaction to occur with high stereoselectivity. wikipedia.org Chiral versions of imidazolidin-2-ones, analogous to the widely used Evans oxazolidinones, have proven to be effective in this capacity. rsc.org

The general strategy involves attaching the chiral auxiliary to a prochiral substrate, performing a diastereoselective reaction, and then cleaving the auxiliary to yield an enantiomerically enriched product. The auxiliary can often be recovered and reused. wikipedia.org

Application in the Enantioselective Synthesis of α-Amino Acids

The enantioselective synthesis of α-amino acids is a critical area of research due to their importance as the building blocks of proteins and their use in developing pharmaceuticals. Chiral auxiliaries based on the imidazolidin-2-one framework are employed to control the stereochemistry during the formation of new chiral centers in amino acid synthesis.

The process typically begins with the acylation of the chiral imidazolidin-2-one auxiliary with a glycine (B1666218) equivalent. The resulting N-acylated heterocycle is then deprotonated to form a chiral enolate. This enolate is conformationally biased by the steric bulk of the auxiliary's chiral substituents. Consequently, when an electrophile (such as an alkyl halide) is introduced, it attacks the enolate from the less sterically hindered face, leading to the formation of one diastereomer in preference to the other.

Table 2: General Scheme for Asymmetric α-Amino Acid Synthesis using a Chiral Auxiliary

| Step | Description | Key Feature |

| 1. Acylation | The chiral auxiliary is acylated with a protected glycine derivative. | Formation of the key substrate. |

| 2. Enolate Formation | A strong base is used to deprotonate the α-carbon, forming a rigid, chiral enolate. | The auxiliary's stereocenters dictate the enolate's conformation. |

| 3. Diastereoselective Alkylation | The enolate reacts with an alkyl halide (R-X). | The electrophile adds to the less hindered face of the enolate. |

| 4. Hydrolysis | The alkylated product is hydrolyzed to cleave the chiral auxiliary. | Release of the enantiomerically enriched α-amino acid and recovery of the auxiliary. |

Following the diastereoselective alkylation, the newly synthesized α-amino acid side chain is in place. The final step is the hydrolysis of the acyl group, which cleaves the bond connecting the newly formed chiral amino acid to the auxiliary. This liberates the desired α-amino acid in high enantiomeric purity and allows for the recovery of the valuable chiral auxiliary. This methodology provides a powerful and reliable route to a wide variety of non-proteinogenic α-amino acids. tcichemicals.com

Catalytic Roles and Applications of 1 Phenylimidazolidin 2 One Derivatives

Organocatalytic Functions of Imidazolidinone Systems

Imidazolidinone-based organocatalysts, operating without the need for metals, have revolutionized asymmetric synthesis. These small organic molecules are lauded for being environmentally friendly, stable, and highly effective in creating stereochemically defined products. sigmaaldrich.com

Chiral Secondary Amine Catalysts for Asymmetric Transformations

Chiral secondary amines are a critical class of organocatalysts, and those incorporating the imidazolidinone scaffold are particularly prominent. These catalysts function by reacting with carbonyl compounds, such as α,β-unsaturated aldehydes, to form reactive enamine or iminium ion intermediates. This activation strategy allows for a wide range of asymmetric transformations, consistently achieving high levels of enantioselectivity. princeton.educore.ac.uk

The formation of a transient, chiral iminium ion lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate, activating it for nucleophilic attack. The steric environment created by the chiral catalyst directs the approach of the nucleophile, leading to the preferential formation of one enantiomer. After the reaction, the catalyst is regenerated through hydrolysis, completing the catalytic cycle. This mode of activation has been successfully applied to a variety of reactions, including cycloadditions and conjugate additions. researchgate.net

MacMillan Imidazolidinone Catalysts in Organocatalysis

Pioneered by Professor David MacMillan, the development of chiral imidazolidinone catalysts marked a significant breakthrough in organocatalysis. These catalysts were rationally designed to be general and effective for a multitude of asymmetric reactions. sigmaaldrich.com The first highly successful application was in an enantioselective Diels-Alder reaction, which proceeded with excellent yields and high enantioselectivity. sigmaaldrich.com

The genius of the MacMillan catalyst design lies in its ability to form a chiral iminium ion with α,β-unsaturated aldehydes. The bulky substituent, often a benzyl (B1604629) group derived from a natural amino acid like phenylalanine, effectively shields one face of the dienophile, forcing the diene to attack from the less hindered face. This steric control is the basis for the high enantioselectivity observed. sigmaaldrich.com

Since their inception, the applications of MacMillan catalysts have expanded significantly. They have proven effective in a wide array of organocatalytic transformations, all of which exhibit high levels of enantioselectivity. sigmaaldrich.com

Table 1: Asymmetric Transformations Using MacMillan Imidazolidinone Catalysts

| Reaction Type | Catalyst Example | Key Feature | Ref |

|---|---|---|---|

| Diels-Alder Reaction | (5S)-2,2,3-Trimethyl-5-phenylmethyl-4-imidazolidinone | Forms chiral iminium ion to control facial selectivity. | sigmaaldrich.com |

| Friedel-Crafts Alkylation | (2S,5S)-(-)-2-tert-Butyl-3-methyl-5-benzyl-4-imidazolidinone | Enables enantioselective alkylation of indoles and pyrroles. | sigmaaldrich.com |

| 1,3-Dipolar Cycloaddition | Imidazolidinone catalysts | Controls stereochemistry in the formation of five-membered heterocycles. | sigmaaldrich.com |

| α-Fluorination | Imidazolidinone catalysts | Achieves enantioselective introduction of fluorine atoms. | sigmaaldrich.com |

The utility of this catalytic system was further highlighted in the total synthesis of complex natural products, such as (–)-flustramine B, a pyrroloindoline-containing alkaloid. sigmaaldrich.com

Use of Imidazolidinone-Derived Ligands in Transition Metal Catalysis

Beyond their role as standalone catalysts, imidazolidinone derivatives are crucial precursors for ligands in transition metal catalysis. Specifically, they provide the scaffold for N-Heterocyclic Carbenes (NHCs), which have become a dominant class of ligands for a wide range of metals.

N-Heterocyclic Carbenes (NHCs) with Imidazolidinone Scaffolds

N-Heterocyclic Carbenes (NHCs) are powerful ligands known for forming robust bonds with transition metals, leading to highly stable and active catalysts. nih.gov The imidazolidinone structure is a precursor to saturated NHCs, known as imidazolinylidenes. These saturated backbones, compared to their unsaturated imidazolium (B1220033) counterparts, often lead to NHCs that are more electron-rich and can form even more stable metal complexes. sci-hub.se This enhanced stability is advantageous in demanding catalytic applications. sci-hub.se

The general structure of an NHC features a divalent carbon atom flanked by two nitrogen atoms within a heterocyclic ring. This carbene carbon acts as a strong σ-donor to the metal center, which is a key factor in the stability and reactivity of the resulting metal-NHC complex. nih.gov The substituents on the nitrogen atoms of the NHC ring can be readily modified to fine-tune the steric and electronic properties of the catalyst, allowing for optimization for specific reactions. nih.gov

While a wide variety of NHC-metal complexes have been developed, those derived from chiral backbones are of particular interest for asymmetric catalysis. The imidazolidinone scaffold, being readily available in enantiopure forms from amino acids, provides an excellent platform for creating chiral NHC ligands. These ligands can impart stereocontrol in a variety of metal-catalyzed reactions.

Table 2: Properties and Applications of Imidazolidinone-Derived NHCs

| Feature | Description | Significance in Catalysis | Ref |

|---|---|---|---|

| Ligand Type | Saturated N-Heterocyclic Carbene (Imidazolinylidene) | Increased σ-donor strength leads to more stable metal complexes. | sci-hub.se |

| Precursor | Chiral Imidazolidinones | Allows for the synthesis of chiral NHC ligands for asymmetric catalysis. | nih.gov |

| Tunability | N-substituents can be varied. | Steric and electronic properties of the catalyst can be optimized. | nih.gov |

| Applications | Cross-coupling reactions, metathesis, etc. | Versatile ligands for a broad range of important chemical transformations. | nih.gov |

The journey from a simple, stable organic molecule like 1-phenylimidazolidin-2-one to a sophisticated ligand in a high-performance transition metal catalyst showcases the remarkable versatility of this chemical scaffold.

Activity in Hydroaminoalkylation Reactions

Information regarding the specific activity of this compound derivatives in hydroaminoalkylation reactions is not extensively documented in the surveyed literature.

Biological Activities and Structure Activity Relationship Sar Studies of 1 Phenylimidazolidin 2 One Derivatives

Anticancer and Antiproliferative Activities

Derivatives of 1-phenylimidazolidin-2-one have emerged as a promising class of compounds in the pursuit of novel anticancer agents. Their mechanisms of action are multifaceted, primarily involving the disruption of cellular division and the induction of cell death in cancer cells.

Investigations into Tubulin Inhibition and Colchicine-Binding Site Interactions

A significant area of research has focused on the ability of this compound derivatives to inhibit tubulin polymerization, a critical process for cell division. nih.govnih.gov Microtubules, which are dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and the mitotic spindle. nih.gov Agents that interfere with microtubule dynamics can arrest the cell cycle and induce apoptosis, making them effective anticancer drugs. nih.govnih.gov

The colchicine (B1669291) binding site on β-tubulin is a key target for many tubulin inhibitors. nih.govnih.gov By binding to this site, these compounds can prevent the polymerization of tubulin into microtubules, leading to the disruption of the mitotic spindle and cell cycle arrest at the G2/M phase. nih.gov Structure-activity relationship (SAR) studies have been instrumental in optimizing the design of these derivatives to enhance their binding affinity and inhibitory activity. For instance, the introduction of specific substituents on the phenyl ring can significantly influence their potency.

Cytotoxicity Assessments Against Human Cancer Cell Lines

The anticancer potential of this compound derivatives has been further validated through cytotoxicity assessments against a variety of human cancer cell lines. These studies provide crucial data on the concentration-dependent effects of these compounds on cell viability and proliferation.

For example, certain derivatives have shown potent activity against cell lines from breast, colon, and liver cancers. fao.orgmdpi.com The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit cell growth by 50%, are a key metric in these assessments. The data from these studies highlight the broad-spectrum anticancer activity of this class of compounds. Some derivatives have demonstrated IC50 values in the micromolar and even nanomolar range, indicating high potency. nih.gov

Table 1: Cytotoxicity of Selected this compound Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Derivative A | MCF-7 (Breast) | 1.4 |

| Derivative B | HCT-116 (Colon) | 2.5 |

| Derivative C | HepG2 (Liver) | 5.2 |

This table is for illustrative purposes and does not represent actual experimental data.

Antimicrobial and Antifungal Properties

In addition to their anticancer effects, derivatives of this compound have demonstrated notable antimicrobial and antifungal activities. Research in this area has explored their efficacy against various pathogenic bacteria and fungi.

Studies have shown that certain structural modifications to the this compound scaffold can lead to compounds with significant antibacterial activity. nih.govresearchgate.net These derivatives have been tested against both Gram-positive and Gram-negative bacteria, with some showing promising minimum inhibitory concentrations (MICs). The mechanism of action is thought to involve the disruption of microbial cell membranes or the inhibition of essential enzymes. nih.gov

Furthermore, antifungal properties have been observed, with some derivatives being effective against clinically relevant fungal strains like Candida albicans. nih.gov The mode of action for the antifungal activity may involve the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. nih.gov

Anticonvulsant Properties

The therapeutic potential of this compound derivatives extends to the central nervous system, with several compounds exhibiting anticonvulsant properties. These findings suggest their possible application in the management of epilepsy.

Research has shown that specific derivatives can protect against seizures induced by chemical convulsants or maximal electroshock in animal models. nih.govnih.gov The structure-activity relationship studies in this area have indicated that the nature and position of substituents on the phenyl ring are crucial for anticonvulsant activity. nih.gov For instance, the presence of a halogen atom at the ortho position of the N-phenyl ring has been found to enhance the anticonvulsant effect. nih.gov The mechanism of action may involve the modulation of ion channels or neurotransmitter systems, such as the GABAergic system. nih.gov

Anti-inflammatory Activity

Several this compound derivatives have been evaluated for their anti-inflammatory activity. mdpi.comnjppp.com Inflammation is a complex biological response implicated in numerous diseases, and the development of new anti-inflammatory agents is of great interest.

In various in vivo models of acute inflammation, such as the carrageenan-induced paw edema test in rats, certain derivatives have shown a significant reduction in edema. njppp.comnih.gov The anti-inflammatory effects of these compounds are often compared to those of standard non-steroidal anti-inflammatory drugs (NSAIDs). mdpi.com The proposed mechanisms for their anti-inflammatory action include the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) and the suppression of inflammatory mediator production. mdpi.commdpi.comnih.gov

Antinociceptive and Serotoninergic Activities

The investigation of this compound derivatives has also revealed their potential as antinociceptive agents, suggesting their utility in pain management. nih.gov Furthermore, some derivatives have shown interactions with the serotoninergic system, which plays a crucial role in mood regulation and pain perception. nih.govnih.gov

In animal models of pain, such as the hot-plate and tail-flick tests, certain derivatives have demonstrated a significant increase in pain latency, indicating an analgesic effect. nih.gov The antinociceptive effects of some of these compounds have been found to be mediated through opioid receptors, as their effects can be blocked by opioid antagonists like naloxone. nih.govnih.gov

The interaction of these derivatives with the serotoninergic system, particularly serotonin (B10506) receptors and transporters, has also been a subject of study. nih.govresearchgate.net Some compounds have shown an affinity for serotonin receptors, which could contribute to their pharmacological profile, including potential antidepressant-like effects. nih.govgoogle.com

Antioxidant Activity

While direct and extensive studies on the antioxidant properties of simple this compound derivatives are not widely documented, research on structurally related compounds suggests a potential for this class to exhibit antioxidant effects. For instance, the synthesis of imidazo[4,5-b]pyridine-2,5(4H,6H)-diones, which can be derived from 4-imino-1-phenylimidazolidin-2-one, has been explored in the context of evaluating their biological activities, including antioxidant potential. researchgate.net

Furthermore, studies on other heterocyclic systems containing the imidazolidinone core or similar thiazolidinone rings have shown promising antioxidant activity. For example, a series of 4-arylimino-thiazolidin-2-one derivatives were synthesized and evaluated for their ability to scavenge 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals, a common in vitro assay for antioxidant activity. growingscience.com This suggests that the core heterocyclic structure, with appropriate substitutions, can contribute to antioxidant capacity. The antioxidant activity of such compounds is often attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals.

Future research could focus on the direct evaluation of a library of this compound derivatives to establish their antioxidant profile and to understand the specific structural features that enhance this activity.

Plant Growth Regulation Activity

Derivatives of this compound have demonstrated notable potential as plant growth regulators. In a significant study, a series of hybrid compounds were synthesized by linking a this compound moiety to various substituted indoles. These compounds were then investigated for their effects on the germination, growth, and development of wheat seeds (Triticum aestivum L). nih.govresearchgate.net

The study revealed that several of these hybrid molecules exhibited significant growth-regulating activity. The effect of these compounds on plant growth is a promising area of research, suggesting that the this compound scaffold can be a valuable template for the development of new agrochemicals. Although the usage of imidazolidinone-based compounds as plant growth regulators has not been extensively explored, preliminary findings are encouraging. nih.govresearchgate.net

| Compound | Observed Activity |

|---|---|

| 5-(Indol-3-yl)-1-phenylimidazolidin-2-one | Investigated as a growth regulator for wheat seeds. |

| 5-(2-Methyl-1H-indol-3-yl)-1-phenylimidazolidin-2-one | Investigated as a growth regulator for wheat seeds. |

| 5-(2-p-Tolyl-1H-indol-3-yl)-1-phenylimidazolidin-2-one | Investigated as a growth regulator for wheat seeds. |

| 5-(1-Methyl-1H-indol-3-yl)-1-phenylimidazolidin-2-one | Investigated as a growth regulator for wheat seeds. |

Comprehensive Structure-Activity Relationship (SAR) Investigations

The biological efficacy of this compound derivatives is intricately linked to their molecular structure. SAR studies have been crucial in elucidating the key structural features that govern their activity, primarily in the context of anticancer and antimitotic research, which can provide a framework for understanding their other biological activities.

The nature and position of substituents on the phenyl ring of the this compound core play a pivotal role in modulating biological activity. In studies on phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonate derivatives as tubulin inhibitors, it was observed that the substitution pattern on the terminal phenyl ring significantly influenced their antiproliferative effects. nih.govacs.org